molecular formula C6H11NO B1395770 2-Oxa-6-azaspiro[3.4]octane CAS No. 220290-68-6

2-Oxa-6-azaspiro[3.4]octane

Cat. No.: B1395770
CAS No.: 220290-68-6
M. Wt: 113.16 g/mol
InChI Key: ZHAIMJRKJKQNQI-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.4]octane is a heterocyclic compound that features a spirocyclic structure, which includes both an oxygen and a nitrogen atom within its ring system. This compound is of significant interest due to its involvement in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities .

Mechanism of Action

Target of Action

The primary target of 2-Oxa-6-azaspiro[3.4]octane is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) EGF and TGFα. Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer.

Mode of Action

This compound interacts with EGFR by inhibiting its activities . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation.

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and increased cell death.

Pharmacokinetics

The pharmacokinetic properties of 2-Oxa-6-azaspiro[3It is known to be soluble in water , which suggests it may have good bioavailability

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and the induction of cell death . This is due to its inhibitory effect on EGFR, which plays a crucial role in cell proliferation and survival.

Biochemical Analysis

Biochemical Properties

2-Oxa-6-azaspiro[3.4]octane plays a significant role in biochemical reactions, particularly in the inhibition of epidermal growth factor receptor (EGFR) activities . It interacts with various enzymes and proteins, including those involved in the EGFR signaling pathway. The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and preventing downstream signaling that leads to cell proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting the EGFR signaling pathway, which is crucial for cell growth and differentiation . This inhibition can lead to reduced cell proliferation, altered gene expression, and changes in cellular metabolism. The compound’s impact on cell signaling pathways and gene expression underscores its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the epidermal growth factor receptor (EGFR). This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound may influence enzyme inhibition or activation and changes in gene expression, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role in these pathways underscores its potential impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its therapeutic potential and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.4]octane can be achieved through various annulation strategies. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrogen or oxygen functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octane has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: Lacks the oxygen atom in the ring system.

    2-Oxa-6-azaspiro[4.4]nonane: Contains an additional carbon atom in the ring system.

    2-Oxa-6-azaspiro[3.3]heptane: Has a smaller ring system compared to 2-Oxa-6-azaspiro[3.4]octane.

Uniqueness

This compound is unique due to its specific spirocyclic structure that includes both an oxygen and a nitrogen atom. This structural feature contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-oxa-7-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAIMJRKJKQNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701248
Record name 2-Oxa-6-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220290-68-6
Record name 2-Oxa-6-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxa-6-azaspiro[3.4]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the synthesis of 2-Oxa-6-azaspiro[3.4]octane relevant in medicinal chemistry?

A1: The research highlights that this compound can act as a substitute for morpholine. Morpholine is a common structural motif found in many drugs. By creating and studying similar compounds like this compound, researchers can potentially discover new molecules with improved pharmacological properties or explore new areas of chemical space for drug development. []

Q2: What is the main synthetic strategy used to produce this compound in this research?

A2: The researchers utilized a [3+2] cycloaddition reaction to synthesize this compound. This reaction allows for the formation of the spirocyclic structure characteristic of the compound. The specific details of the reaction, including the starting materials and conditions, are described in the article. []

Q3: What are the advantages of the synthetic method described in the paper for producing this compound?

A3: The article emphasizes that the synthesis allows for the production of multi-gram quantities of this compound with relatively high yields. This scalability is essential for further research and potential development of the compound or its derivatives. []

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